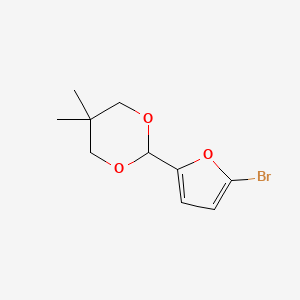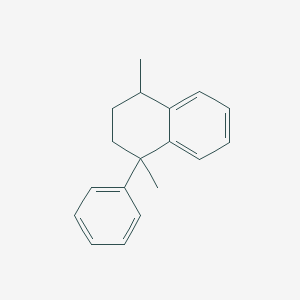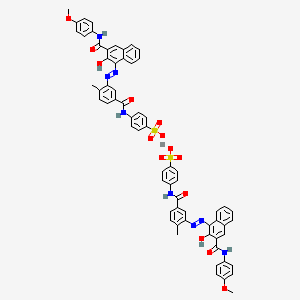![molecular formula C20H30N3O9PS2 B14667489 diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid CAS No. 37357-65-6](/img/structure/B14667489.png)
diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anabasine sulfate mixed with thiophos (1:1) is a compound that combines anabasine sulfate, a naturally occurring pyridine alkaloid, with thiophos, a phosphorothioic acid derivative Anabasine is structurally similar to nicotine and is found in plants such as Nicotiana glauca and Anabasis aphylla Thiophos, on the other hand, is a synthetic organophosphorus compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of anabasine sulfate involves the extraction of anabasine from plant sources, followed by its conversion to the sulfate form. This can be achieved through acid-base reactions where anabasine is treated with sulfuric acid to form anabasine sulfate. Thiophos is synthesized through the reaction of diethyl phosphorochloridothioate with a suitable nucleophile, such as a nitrophenol derivative, under controlled conditions.
Industrial Production Methods
Industrial production of anabasine sulfate mixed with thiophos typically involves large-scale extraction and purification processes. Anabasine is extracted from plant materials using solvents, followed by its conversion to the sulfate form. Thiophos is produced through chemical synthesis in industrial reactors, ensuring high purity and yield. The two compounds are then mixed in a 1:1 ratio under controlled conditions to form the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Anabasine sulfate mixed with thiophos undergoes various chemical reactions, including:
Oxidation: Anabasine can be oxidized to form various oxidation products.
Reduction: Thiophos can undergo reduction reactions, leading to the formation of phosphorothioate derivatives.
Substitution: Both anabasine and thiophos can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives of anabasine and thiophos.
Reduction: Reduced phosphorothioate compounds.
Substitution: Substituted anabasine and thiophos derivatives.
Wissenschaftliche Forschungsanwendungen
Anabasine sulfate mixed with thiophos has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying alkaloid and organophosphorus chemistry.
Biology: Investigated for its potential as an insecticide due to its neurotoxic effects on pests.
Medicine: Studied for its potential therapeutic applications, including its role as a biomarker for tobacco use and its effects on acetylcholinesterase activity.
Industry: Utilized in the development of novel pesticides and as a component in chemical research.
Wirkmechanismus
The mechanism of action of anabasine sulfate mixed with thiophos involves multiple pathways:
Anabasine: Acts as a nicotinic acetylcholine receptor agonist, leading to the depolarization of nerve cells and subsequent neurotoxic effects.
Thiophos: Inhibits acetylcholinesterase, leading to the accumulation of acetylcholine at synapses and prolonged nerve stimulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotine: Structurally similar to anabasine, with similar neurotoxic effects.
Nornicotine: Another alkaloid found in tobacco, with similar biological activity.
Lobeline: An alkaloid with similar pharmacological properties.
Uniqueness
Anabasine sulfate mixed with thiophos is unique due to its combined effects of nicotinic receptor agonism and acetylcholinesterase inhibition. This dual action makes it a potent compound for research in neuropharmacology and pest control.
Eigenschaften
CAS-Nummer |
37357-65-6 |
|---|---|
Molekularformel |
C20H30N3O9PS2 |
Molekulargewicht |
551.6 g/mol |
IUPAC-Name |
diethoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid |
InChI |
InChI=1S/C10H14N2.C10H14NO5PS.H2O4S/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;1-3-14-17(18,15-4-2)16-10-7-5-9(6-8-10)11(12)13;1-5(2,3)4/h3-4,6,8,10,12H,1-2,5,7H2;5-8H,3-4H2,1-2H3;(H2,1,2,3,4)/t10-;;/m0../s1 |
InChI-Schlüssel |
PZZDPGFHAIANQL-XRIOVQLTSA-N |
Isomerische SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-].C1CCN[C@@H](C1)C2=CN=CC=C2.OS(=O)(=O)O |
Kanonische SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-].C1CCNC(C1)C2=CN=CC=C2.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


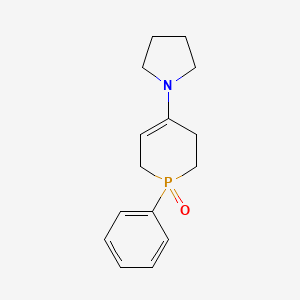

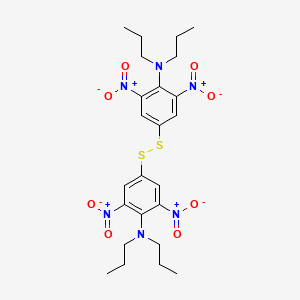

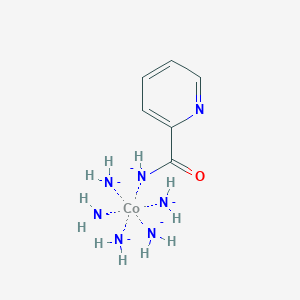
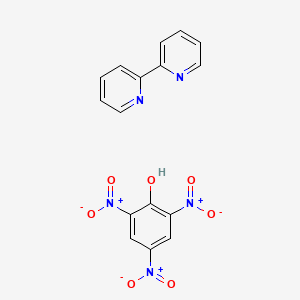
![6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14667443.png)
![Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]-](/img/structure/B14667450.png)
![5-Amino-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14667451.png)
![Butyltris[(propan-2-yl)oxy]stannane](/img/structure/B14667458.png)
